molecular formula C7H15NO B1288785 (1-Ethylpyrrolidin-3-yl)methanol CAS No. 61472-22-8

(1-Ethylpyrrolidin-3-yl)methanol

Cat. No.: B1288785
CAS No.: 61472-22-8
M. Wt: 129.2 g/mol
InChI Key: OQESQLHTMOOSST-UHFFFAOYSA-N
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Description

(1-Ethylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

(1-Ethylpyrrolidin-3-yl)methanol is involved in various chemical syntheses and catalytic processes. For instance, it plays a role in the synthesis of complex molecules through cycloaddition reactions (Sobenina et al., 2011). Additionally, it is used in the catalytic C–C coupling of methanol with allenes, demonstrating its utility in creating higher alcohols with complex structures (Moran et al., 2011).

Synthesis of Organic Compounds

This compound is also pivotal in the synthesis of organic compounds, such as (4S-Phenylpyrrolidin-2R-yl)methanol, through the reduction of cyclic sulfonamides (Evans, 2007). Furthermore, it is involved in the synthesis and characterization of bi- and trinuclear molybdenum carbonyl compounds, which are significant in organometallic chemistry (Adrian et al., 2004).

Molecular Structure and Crystallography

In molecular structure and crystallography, this compound is used in the synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, aiding in understanding crystallography and molecular interactions (Percino et al., 2005).

Renewable Chemical Feedstock

This compound finds applications in renewable energy and chemical feedstock, as seen in the direct conversion of ethylene glycol to methanol, which is a step towards sustainable energy resources (Wu et al., 2012).

Ionic Liquids and Vapor-Liquid Equilibrium

It also has applications in the study of ionic liquids and their impact on the vapor-liquid equilibrium of methanol and other compounds, which is crucial in chemical engineering and materials science (Gurumoorthy et al., 2020).

Precursor for Synthesis of Biomimetic Chelating Ligands

This compound serves as a precursor in the synthesis of biomimetic chelating ligands, which have potential applications in medicinal chemistry and drug design (Gaynor et al., 2023).

Catalysis in Organic Chemistry

Its derivatives are used in catalytic asymmetric additions in organic chemistry, showcasing its versatility in various chemical transformations (Wang et al., 2008).

Properties

IUPAC Name

(1-ethylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8-4-3-7(5-8)6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQESQLHTMOOSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617144
Record name (1-Ethylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61472-22-8
Record name (1-Ethylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-ethylpyrrolidin-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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